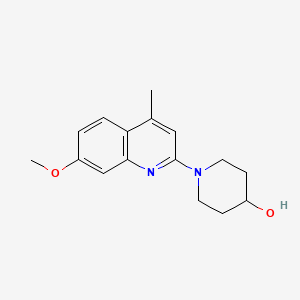![molecular formula C14H18ClN5S B12268445 5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268445.png)
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, piperidine, and pyrimidine rings through appropriate linkers and under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving cell signaling pathways and receptor-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug that contains a thiazole ring.
Uniqueness
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and a thiazole ring
Propriétés
Formule moléculaire |
C14H18ClN5S |
|---|---|
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18ClN5S/c1-10-9-21-14(18-10)20-5-3-12(4-6-20)19(2)13-16-7-11(15)8-17-13/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
XEBDWBQRGZBFNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-tert-butyl-1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268362.png)
![2-tert-butyl-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268384.png)
![N-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12268388.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12268396.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12268398.png)
![4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268406.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268412.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12268413.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12268421.png)
![3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12268434.png)
![4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268436.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrazin-2-amine](/img/structure/B12268449.png)

